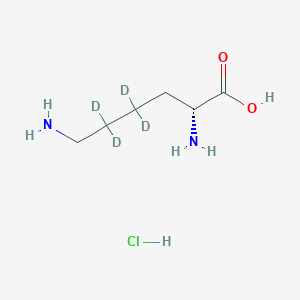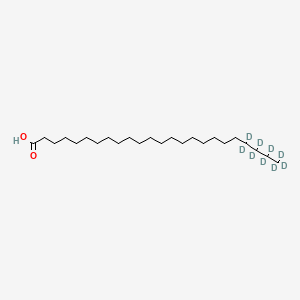
Lignoceric acid-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lignoceric acid-d9, also known as tetracosanoic acid-d9, is a deuterium-labeled version of lignoceric acid. Lignoceric acid is a 24-carbon saturated fatty acid, commonly found in wood tar, various cerebrosides, and in small amounts in most natural fats. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lignoceric acid-d9 can be synthesized through the hydrogenation of tetracosanoic acid using deuterium gas. The process involves the catalytic reduction of tetracosanoic acid in the presence of a deuterium source, typically using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound involves the large-scale hydrogenation of tetracosanoic acid using deuterium gas. The process is optimized to achieve high yields and purity, with stringent control over reaction conditions to ensure consistent product quality. The final product is purified through distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Lignoceric acid-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound peroxide.
Reduction: Reduction of this compound yields lignoceryl alcohol-d9.
Esterification: this compound can react with alcohols to form esters, such as this compound methyl ester
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Esterification: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide are used
Major Products:
Oxidation: this compound peroxide.
Reduction: Lignoceryl alcohol-d9.
Esterification: this compound methyl ester
Wissenschaftliche Forschungsanwendungen
Lignoceric acid-d9 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study fatty acid metabolism and lipid biosynthesis.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Disease Research: Utilized in studies related to Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy.
Industrial Applications: Employed in the production of bio-based chemicals and materials .
Wirkmechanismus
Lignoceric acid-d9 exerts its effects primarily through its incorporation into metabolic pathways. The deuterium labeling allows for precise tracking of its metabolic fate. In biological systems, this compound is incorporated into cellular membranes and lipid droplets, influencing membrane fluidity and signaling pathways. It also plays a role in the regulation of gene expression related to lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Behenic Acid (C220): A 22-carbon saturated fatty acid with similar properties but shorter chain length.
Cerotic Acid (C260): A 26-carbon saturated fatty acid with a longer chain length.
Uniqueness: Lignoceric acid-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise quantification and tracking in metabolic studies, making it a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C24H48O2 |
|---|---|
Molekulargewicht |
377.7 g/mol |
IUPAC-Name |
21,21,22,22,23,23,24,24,24-nonadeuteriotetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
QZZGJDVWLFXDLK-YNSOAAEFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

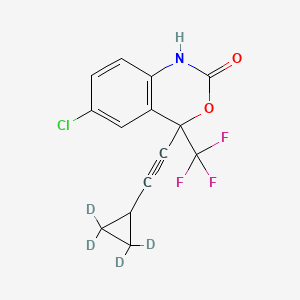

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
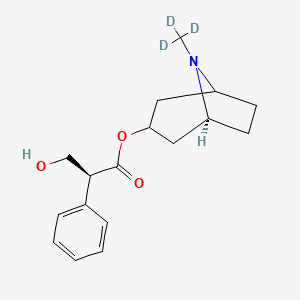

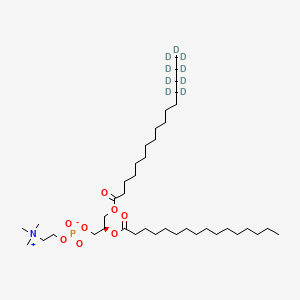
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
